Cas no 696-02-6 (1-Chloro-3,4-difluorobenzene)

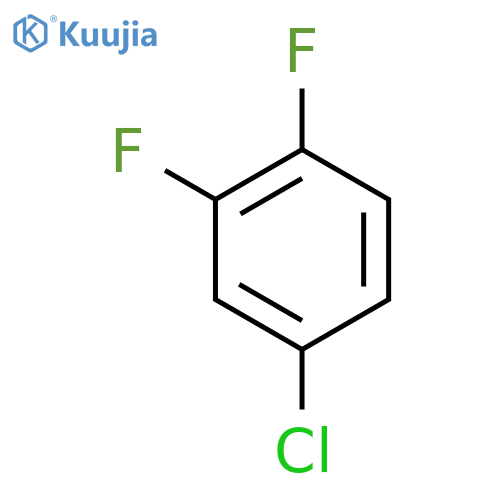

1-Chloro-3,4-difluorobenzene structure

商品名:1-Chloro-3,4-difluorobenzene

1-Chloro-3,4-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1,2-difluorobenzene

- 3,4-difluorochlorobenzene

- 1-Chloro-3,4-difluorobenzene

- C6H3ClF2

- 4-Chloro-1,2-difluorobenzene, 98%

- 1-Chloro-3,4-difluorobenzene; 4-Chloro-1,2-difluorobenzene

- EN300-192853

- MFCD00042572

- Benzene, 4-chloro-1,2-difluoro-

- 3,4-difluoro-1-chlorobenzene

- 3,4-Diflurochlorobenzene

- NSC10255

- CS-W013302

- AC-14086

- FT-0617971

- J-514875

- OPQMRQYYRSTBME-UHFFFAOYSA-

- SCHEMBL530450

- InChI=1/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H

- Benzene,4-chloro-1,2-difluoro-

- NSC-10255

- AKOS006223206

- NSC 10255

- DS-16747

- OPQMRQYYRSTBME-UHFFFAOYSA-N

- NS00124133

- benzene, 4-chloro-1,2-difluoro

- DTXSID70219864

- C1599

- AM61653

- 696-02-6

- A16310

- 4-chloro-1,2-difluoro-benzene

- 3,4-Difluorochlorobenzene ;1-Chloro-3,4-difluorobenzene

- DB-030730

- 614-988-1

-

- MDL: MFCD00042572

- インチ: 1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H

- InChIKey: OPQMRQYYRSTBME-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(Cl)=CC=C1F

- BRN: 2081081

計算された属性

- せいみつぶんしりょう: 147.98900

- どういたいしつりょう: 147.989

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 1.33 g/mL at 25 °C(lit.)

- ふってん: 127°C(lit.)

- フラッシュポイント: 華氏温度:95°f< br / >摂氏度:35°C< br / >

- 屈折率: n20/D 1.475(lit.)

- PSA: 0.00000

- LogP: 2.61820

- ようかいせい: まだ確定していません。

- FEMA: 2556

1-Chloro-3,4-difluorobenzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226,H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-22-36/37/38

- セキュリティの説明: S16-S26-S36-S37/39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 包装グループ:III

- セキュリティ用語:3

- 危険レベル:3

- リスク用語:R10; R36/37/38

- 包装等級:III

1-Chloro-3,4-difluorobenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Chloro-3,4-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013025866-1g |

3,4-Difluorochlorobenzene |

696-02-6 | 97% | 1g |

$1519.80 | 2023-09-01 | |

| Ambeed | A238663-25g |

4-Chloro-1,2-difluorobenzene |

696-02-6 | 98% | 25g |

$21.0 | 2024-04-17 | |

| TRC | C585458-2.5g |

1-Chloro-3,4-difluorobenzene |

696-02-6 | 2.5g |

$ 80.00 | 2022-06-06 | ||

| TRC | C585458-250mg |

1-Chloro-3,4-difluorobenzene |

696-02-6 | 250mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UR104-25g |

1-Chloro-3,4-difluorobenzene |

696-02-6 | 98% | 25g |

278.0CNY | 2021-08-06 | |

| Fluorochem | 002875-100g |

1-Chloro-3,4-difluorobenzene |

696-02-6 | 97% | 100g |

£76.00 | 2022-03-01 | |

| Ambeed | A238663-5g |

4-Chloro-1,2-difluorobenzene |

696-02-6 | 98% | 5g |

$7.0 | 2024-04-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005748-5g |

1-Chloro-3,4-difluorobenzene |

696-02-6 | 98% | 5g |

¥29 | 2024-05-22 | |

| Apollo Scientific | PC1754J-100g |

3,4-Difluorochlorobenzene |

696-02-6 | 98% | 100g |

£81.00 | 2023-04-20 | |

| Enamine | EN300-192853-0.25g |

4-chloro-1,2-difluorobenzene |

696-02-6 | 95% | 0.25g |

$19.0 | 2023-09-17 |

1-Chloro-3,4-difluorobenzene 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

696-02-6 (1-Chloro-3,4-difluorobenzene) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬